N1-Norposiphen

描述

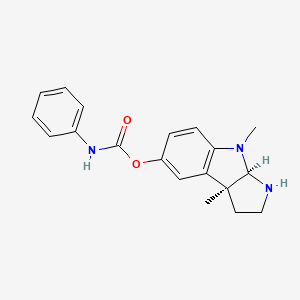

Structure

3D Structure

属性

分子式 |

C19H21N3O2 |

|---|---|

分子量 |

323.4 g/mol |

IUPAC 名称 |

[(3aR,8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |

InChI |

InChI=1S/C19H21N3O2/c1-19-10-11-20-17(19)22(2)16-9-8-14(12-15(16)19)24-18(23)21-13-6-4-3-5-7-13/h3-9,12,17,20H,10-11H2,1-2H3,(H,21,23)/t17-,19+/m1/s1 |

InChI 键 |

ITTCFQIHBIBVEN-MJGOQNOKSA-N |

手性 SMILES |

C[C@@]12CCN[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C |

规范 SMILES |

CC12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C |

产品来源 |

United States |

Molecular and Cellular Pharmacology of N1 Norposiphen

Cholinesterase Enzyme Modulatory Activities

Acetylcholinesterase (AChE) Inhibition Profiling (e.g., in vitro assays, kinetic analysis)

N1-Norposiphen has demonstrated notable activity as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). assaygenie.com In contrast to its parent compound, Posiphen, which lacks significant AChE inhibitory action, this compound displays modest inhibitory properties. nih.govnih.gov

In vitro assays have been crucial in characterizing this activity. Using methods such as the Ellman method, which measures the product of the enzymatic reaction, researchers have determined the concentration of this compound required to inhibit 50% of AChE activity (IC50). assaygenie.com One study reported an IC50 value of 63.4 ± 4.4 nM for (+)-N1-norPosiphen, highlighting its potential to contribute to the cholinergic effects observed with Posiphen administration. nih.gov This inhibitory action is considered modest but significant, especially as this compound is a major metabolite of Posiphen. nih.govnih.gov

Kinetic analysis has further elucidated the nature of this inhibition. These studies suggest a mixed type of inhibition, indicating that this compound may bind to both the active site of the enzyme and to the enzyme-substrate complex. researchgate.net This dual interaction can effectively reduce the catalytic efficiency of AChE. The reported inhibitory constant (Ki) for the competitive aspect of inhibition was 0.39 µmol/l, while the Ki for the noncompetitive aspect was 0.21 µmol/l. researchgate.net

The AChE inhibitory action of this compound is particularly relevant in the context of Alzheimer's disease, where a decline in acetylcholine levels is a key pathological feature. assaygenie.com By inhibiting AChE, this compound can help to elevate acetylcholine levels in the brain, potentially offering symptomatic relief. nih.gov

Table 1: In Vitro AChE Inhibition Data for this compound

| Compound | IC50 (nM) | Ki (competitive) (µM) | Ki (noncompetitive) (µM) | Source |

|---|---|---|---|---|

| (+)-N1-norPosiphen | 63.4 ± 4.4 | 0.39 | 0.21 | nih.govresearchgate.net |

Computational Modeling of Enzyme-Ligand Interactions (e.g., molecular docking, binding energy calculations)

Computational modeling has provided valuable insights into the interactions between this compound and cholinesterase enzymes at the molecular level. nih.govacs.org Techniques such as molecular docking and binding energy calculations have been employed to predict and analyze how this compound binds to the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govderpharmachemica.com

For AChE, molecular docking studies have shown that this compound can fit into the enzyme's active site gorge. nih.govacs.org These models predict the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site, such as Tyr124 and Ser203. nih.govacs.org The calculated binding energy for the interaction between this compound and human AChE (hAChE) has been reported to be in the range that suggests a modest inhibitory potential. nih.govresearchgate.net One study using Autodock 4.2 calculated a binding energy of -6.55 kcal/mol for (+)-N1-norPosiphen with hAChE. nih.gov

In contrast, computational analyses of the interaction with BChE reveal a less favorable binding mode. nih.gov The docking simulations indicate weaker interactions and a higher (less negative) binding energy, which is consistent with the lack of significant BChE inhibition observed in experimental assays. nih.govresearchgate.net The binding energy for (+)-N1-norPosiphen with BChE was calculated to be -5.20 kcal/mol. nih.gov

These computational models are instrumental in understanding the structural basis for the selective inhibition of AChE by this compound and provide a rationale for the observed experimental data. nih.govacs.org

Table 2: Calculated Binding Energies of this compound with Cholinesterases

| Ligand | Enzyme | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| (+)-N1-norPosiphen | hAChE | -6.55 | nih.gov |

| (+)-N1-norPosiphen | BChE | -5.20 | nih.gov |

Regulation of Neurotoxic Protein Translation

Modulation of Amyloid Precursor Protein (APP) Synthesis (e.g., mRNA 5'-UTR Iron Response Element engagement)

A key mechanism of action for this compound, inherited from its parent compound Posiphen, is the ability to modulate the synthesis of amyloid precursor protein (APP). nih.goveurekaselect.com Elevated levels and abnormal processing of APP are central to the pathology of Alzheimer's disease, leading to the formation of neurotoxic amyloid-beta (Aβ) plaques. nih.govbmj.com

Studies in neuronal cultures have demonstrated that this compound, along with Posiphen and its other metabolites, potently inhibits the generation of APP. nih.goveurekaselect.com This reduction in APP synthesis has been shown to be concentration-dependent. nih.gov The ability of this compound to lower APP levels through this unique mechanism makes it a compound of significant interest in the development of disease-modifying therapies for Alzheimer's disease. nih.govnih.gov

Impact on Alpha-Synuclein (B15492655) (α-Synuclein) Expression

In addition to its effects on amyloid precursor protein (APP), this compound has also been shown to impact the expression of alpha-synuclein (α-synuclein). nih.goveurekaselect.com The aggregation of α-synuclein is a hallmark of several neurodegenerative disorders, including Parkinson's disease and dementia with Lewy bodies. nih.gov

Similar to its action on APP, this compound reduces the synthesis of α-synuclein by targeting the 5'-untranslated region (5'-UTR) of the α-synuclein mRNA. nih.gov Research has demonstrated that this compound can potently inhibit the generation of α-synuclein in neuronal cultures. nih.govresearchgate.neteurekaselect.com

This dual activity of modulating both APP and α-synuclein synthesis suggests that this compound may have therapeutic potential for a broader range of neurodegenerative conditions characterized by the misfolding and aggregation of these proteins. nih.govclinicaltrials.gove-century.us By reducing the production of these neurotoxic proteins, this compound could help to mitigate the downstream pathological cascades that lead to neuronal dysfunction and cell death. researchgate.netnih.gov

Effects on Huntingtin (HTT) Protein Levels

This compound, a metabolite of Posiphen, has demonstrated the ability to reduce the levels of huntingtin (HTT) protein. researchgate.netdntb.gov.ua Research indicates that Posiphen and its metabolites, including this compound, can lower the levels of HTT protein by suppressing the translation of its corresponding mRNA. researchgate.netnih.gov This effect is thought to be mediated through an atypical iron response element (IRE) located in the 5'-untranslated region (5'-UTR) of the HTT mRNA. researchgate.net

Table 1: Effect of Posiphen on Protein Levels in SH-SY5Y Cells

| Treatment | Target Protein | Method of Detection | Outcome | Reference |

|---|---|---|---|---|

| Posiphen (10 µM) | Huntingtin (HTT) | Western Blot, Immunofluorescence | Dose-dependent reduction | researchgate.net |

| Posiphen | Huntingtin (HTT) | SILAC Proteomics | Downregulation of Huntington's disease signaling pathway | researchgate.netnih.gov |

Anti-inflammatory Cellular Mechanisms

Interleukin-1 Beta (IL-1β) Release Inhibition

This compound's parent compound, Posiphen, has been shown to potently inhibit the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.govbenthamdirect.comeurekaselect.com In human peripheral blood mononuclear cells, both Posiphen and its enantiomer, (-)-phenserine, demonstrated this inhibitory action. nih.govbenthamdirect.comeurekaselect.com The upregulation of amyloid precursor protein (APP) translation can be triggered by IL-1β, highlighting the significance of its inhibition in neuroinflammatory contexts. nih.gov

Neuroinflammatory Pathway Modulation in Preclinical Cell Models

In preclinical cell models, the modulation of neuroinflammatory pathways is a key therapeutic strategy for neurodegenerative diseases. frontiersin.orgnih.gov Neuroinflammation involves the activation of glial cells like microglia and astrocytes, and the release of inflammatory mediators. frontiersin.orgmdpi.com this compound's precursor, Posiphen, has been found to lower markers of inflammation in cerebrospinal fluid. nih.govbenthamdirect.com This suggests a potential role for this compound in modulating the complex cellular and molecular cascades involved in neuroinflammation. nih.gov The inhibition of pro-inflammatory cytokines such as IL-1β is a critical aspect of this modulation. omicsonline.org

Neurotrophic and Neuroprotective Cellular Signaling

Protein Kinase C (PKC) Pathway Activation

Protein Kinase C (PKC) is a family of enzymes involved in various signal transduction cascades that control protein function through phosphorylation. wikipedia.org The activation of specific PKC isoforms is crucial for neuronal signaling and has been implicated in neuroprotective mechanisms. mdpi.com While direct evidence for this compound activating the PKC pathway is not explicitly detailed in the provided results, the broader family of related compounds often engages with such signaling cascades. PKC activation can be triggered by various signals, leading to its translocation to the plasma membrane where it can phosphorylate target proteins. wikipedia.org

Extracellular Signal-Regulated Kinases (ERK) Pathway Modulation

The Extracellular Signal-Regulated Kinases (ERK) pathway is a critical intracellular signaling cascade involved in the regulation of cellular processes including proliferation, differentiation, and survival. frontiersin.orgwikipedia.org This pathway can be activated by a wide array of stimuli, such as growth factors and cytokines. wikipedia.org The modulation of the ERK pathway is a significant area of research in the context of neurodegenerative diseases, as its dysregulation can contribute to neuronal dysfunction. nih.govmdpi.com The precise effects of this compound on the ERK pathway are a subject of ongoing investigation to understand its potential neurotrophic and neuroprotective actions.

Protection Against Oxidative Stress in Neuronal Cultures

This compound, a metabolite of the experimental Alzheimer's disease drug Posiphen, has demonstrated neuroprotective capabilities against oxidative stress in neuronal cell cultures. plos.orgnih.gov Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), is a significant contributor to neuronal damage in various neurodegenerative disorders. nih.govmdpi.com Studies involving related compounds and their metabolites have elucidated the protective mechanisms.

Research on (+)-phenserine and its metabolites, including N1-norphenserine (the corresponding metabolite of the enantiomer of Posiphen), has shown significant neuroprotective activity against oxidative stress. plos.org This protection is mediated through the activation of key intracellular signaling pathways. Specifically, the protein kinase C (PKC) and the extracellular signal-regulated kinases (ERK) pathways are instrumental in conferring this protective effect. plos.org The neurotrophic actions of these compounds, which contribute to their protective capacity, were found to be retained even in the presence of an oxidative insult induced by hydrogen peroxide (H₂O₂). plos.org

The mechanism of protection involves the compound's ability to support neuronal survival amidst toxic challenges. In human neuroblastoma SH-SY5Y cells, the neuroprotective effects were evident and persisted even under conditions of oxidative stress. plos.org This suggests that this compound likely shares the ability of its related compounds to bolster cellular defense mechanisms against oxidative damage, thereby preserving neuronal integrity.

Mitigation of Glutamate-Induced Cytotoxicity in Neuronal Cultures

This compound has been identified as a neuroprotective agent against glutamate-induced cytotoxicity in neuronal cultures. plos.org Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, but its excess can lead to a toxic process known as excitotoxicity, which is implicated in neuronal cell death in a range of neurological conditions. frontiersin.orgbmbreports.org

The neuroprotective effects of (+)-phenserine and its metabolites, which include N1-norphenserine, have been explicitly demonstrated against glutamate toxicity. plos.org This protective action is dependent on the activation of the protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) signaling pathways. plos.org The over-activation of glutamate receptors, particularly NMDA receptors, leads to an excessive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events including mitochondrial dysfunction and the generation of reactive oxygen species, ultimately leading to cell death. frontiersin.orgnih.gov

Glutamate-induced cytotoxicity can also occur through a mechanism independent of receptor over-activation, by inhibiting the uptake of cystine. nih.gov This leads to the depletion of glutathione, a crucial intracellular antioxidant, resulting in oxidative stress and cell death. nih.gov The ability of this compound and related compounds to activate pro-survival pathways like PKC and ERK provides a mechanism to counteract these toxic downstream effects of excessive glutamate exposure. plos.org

Impact on Neural Progenitor Cells

Absorption, Distribution, and Excretion in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding how a compound and its metabolites are absorbed into the bloodstream, distributed to various tissues, and ultimately eliminated from the body. annovisbio.com These studies for this compound, primarily as a metabolite of Posiphen, have been conducted in species including mice and rats. nih.govnih.gov

Following the administration of its parent compound, Posiphen, this compound appears in the plasma of preclinical species as a result of metabolic processes. nih.gov

In mice, after oral administration of Posiphen, this compound reached a maximum plasma concentration (Cmax) of 554 ng/mL at a time to maximum concentration (Tmax) of 1.25 hours. nih.gov In rats receiving a continuous infusion of Posiphen, the N1-metabolite reached 39.1% of the parent compound's level in plasma. nih.gov

The table below summarizes the key pharmacokinetic parameters for this compound in the plasma of different preclinical species following administration of Posiphen.

| Species | Parameter | Value | Unit |

|---|---|---|---|

| Mouse | Cmax | 554 | ng/mL |

| Tmax | 1.25 | h | |

| Rat | Relative Concentration | 39.1% of Posiphen | % |

A critical aspect of a centrally acting drug's profile is its ability to cross the blood-brain barrier. Studies show that this compound, like its parent compound, demonstrates significant brain penetration. nih.govnih.gov

In rats, steady-state brain concentrations of this compound were substantially greater than corresponding plasma levels, resulting in a high brain-to-plasma ratio of 3.8. Similarly, in APP/PS1 mice, the brain-to-plasma ratio for this compound was found to be approximately 4 to 7, depending on the treatment regimen. nih.gov In another mouse model, the concentration of this compound was roughly 6 times higher in the brain than in the blood. nih.gove-century.us In a different mouse study, the brain-to-plasma ratio for this compound was calculated to be 3.35. mdpi.com

This preferential distribution to the brain is a key characteristic observed across different rodent models. nih.gov

| Species | Parameter | Value |

|---|---|---|

| Rat | Brain:Plasma Ratio | 3.8 |

| Mouse (APP/PS1) | Brain:Plasma Ratio | ~7 (p.o. treatment) |

| ~4 (IP treatment) | ||

| Mouse (hSNCAA53T) | Brain:Blood Ratio | ~6 |

| Mouse | Brain:Plasma Ratio | 3.35 |

Investigating drug concentrations in cerebrospinal fluid (CSF) provides further insight into central nervous system exposure. In animal models, the levels of this compound in the CSF are generally low compared to brain and plasma concentrations. nih.govnih.gov

In mice, following oral administration of Posiphen, this compound reached a Cmax of 54.4 ng/mL in the CSF at 0.5 hours. nih.gov The CSF-to-plasma ratio for this compound in mice was determined to be 0.10. mdpi.com In rats, CSF levels were also low, reaching only about 1% of the concentrations found in the brain tissue at steady-state. This is consistent with the compound's high lipophilicity, which favors partitioning into brain tissue over the aqueous environment of the CSF. nih.govmdpi.com

| Species | Parameter | Value | Unit/Ratio |

|---|---|---|---|

| Mouse | Cmax in CSF | 54.4 | ng/mL |

| CSF:Plasma Ratio | 0.10 | Ratio | |

| Rat | CSF:Brain Ratio | ~1% | % |

Brain Penetration and Distribution Characteristics in Animal Models (e.g., brain:plasma ratios)

Metabolic Pathways and Metabolite Identification

Metabolism is the process by which the body chemically modifies compounds, often in the liver. For Posiphen, this process leads to the formation of several metabolites, including this compound. researchgate.netnih.gov

The primary metabolic transformation of Posiphen involves a Phase I reaction known as N-demethylation. researchgate.net This process occurs at two distinct positions on the molecule's core structure: the N1 and N8 positions. researchgate.netnih.gov The removal of a methyl group at the N1 position results in the formation of (+)-N1-norPosiphen. researchgate.netnih.gov

Similarly, demethylation at the N8 position generates the metabolite (+)-N8-norPosiphen. researchgate.netnih.gov Both of these primary metabolites can undergo a subsequent N-demethylation reaction, leading to the formation of a common secondary metabolite, (+)-N1,N8-bisnorPosiphen. researchgate.netnih.gov These three compounds—this compound, N8-norposiphen, and N1,N8-bisnorposiphen—are the major metabolic products of Posiphen identified in both preclinical animal models and humans. nih.govacs.org The liver cytochrome P450 (CYP) isozyme CYP3A4 has been identified as being involved in this metabolic process. nih.govresearchgate.net

While the same primary metabolites are generated across species, their relative proportions can differ, indicating species-specific metabolic profiles. nih.govnih.gov

In rats, following steady-state infusion of Posiphen, the parent compound remained the most abundant species in both plasma and brain. nih.gov The major metabolites, N1- and N8-norposiphen, constituted up to 39.1% and 25.8% of Posiphen levels in plasma, respectively. nih.gov In the rat brain, these metabolites reached up to 22% of Posiphen levels at Cmax. nih.gov

N-Demethylation Pathways (e.g., N1-, N8- and N1,N8-bisnorposiphen formation)

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450)

The metabolic transformation of xenobiotics, including pharmaceutical compounds, is a critical process that determines their pharmacokinetic profile and biological activity. This process is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. geekymedics.comfrontiersin.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, a process often mediated by enzymes like UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion.

This compound is a primary metabolite derived from its parent compound, Posiphen. nih.govresearchgate.net The generation of this compound is the result of Phase I metabolic activity. Specifically, research has identified the Cytochrome P450 system as central to this conversion.

Cytochrome P450-Mediated Metabolism

The formation of this compound from Posiphen occurs via N-demethylation, a reaction catalyzed by specific CYP isozymes. nih.gov Studies utilizing human liver microsomes have pinpointed a key enzyme responsible for this metabolic step.

CYP3A4: The primary enzyme responsible for the metabolism of Posiphen into its metabolites, this compound and N8-Norposiphen, is the liver cytochrome P450 isozyme CYP3A4. nih.gov CYP3A4 is one of the most significant enzymes in drug metabolism, responsible for the oxidation of approximately half of all marketed drugs. wikipedia.orgpharmacytimes.com It is predominantly found in the liver and the intestine. wikipedia.org The involvement of CYP3A4 in Posiphen metabolism was confirmed in experiments where its inhibition by ketoconazole, a known CYP3A4 inhibitor, altered the metabolic rate of Posiphen. nih.gov

Research indicates that the metabolic profile of Posiphen exhibits notable species-specific variations, which are attributed to differences in the CYP3A4 family of enzymes. nih.gov While CYP3A4 mediates the metabolism in humans, the equivalent isoform in mice is CYP3A1. nih.gov This leads to different predominant compounds in the plasma of various species. For instance, after administration of the parent compound, this compound is the primary compound found in the plasma of dogs, whereas the parent compound, Posiphen, is predominant in humans and rats, and the N8-metabolite is primary in mice. nih.gov

| Other CYP Isozymes | General evaluation across seven isozymes. | The primary metabolic pathway was identified through CYP3A4 inhibition. | While other CYPs were evaluated, CYP3A4 was identified as the key enzyme in the formation of this compound. | nih.gov |

Potential for Phase II Metabolism

Following its formation via Phase I oxidation, this compound may undergo further Phase II conjugation reactions to facilitate its elimination from the body. A major Phase II pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches glucuronic acid to a substrate, making it more polar and water-soluble.

While direct studies on the glucuronidation of this compound were not detailed in the reviewed literature, N-glucuronidation is a known metabolic pathway for many nitrogen-containing compounds. helsinki.fi Enzymes such as UGT1A4 and UGT2B10 have been identified as significant catalysts for the N-glucuronidation of various xenobiotics in the human liver. helsinki.fidoi.org UGT1A4 was historically considered the primary enzyme for this reaction, but UGT2B10 has since been discovered to play a major role, particularly for compounds with tertiary aliphatic amines or cyclic amines. helsinki.fidoi.org Therefore, it is plausible that UGTs could be involved in the subsequent metabolism of this compound, although specific research is required to confirm this.

Table 2: Summary of Key Enzyme Systems in Drug Metabolism

| Enzyme Family | Primary Location | Metabolic Phase | General Function | Citation |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Liver, Intestine | Phase I | Catalyze oxidation, reduction, and hydrolysis reactions; functionalize compounds for further metabolism or excretion. | geekymedics.comfrontiersin.org |

| UDP-glucuronosyltransferases (UGT) | Liver, GI Tract, Kidney | Phase II | Catalyze the transfer of glucuronic acid to substrates, increasing water solubility for excretion. | helsinki.fi |

Preclinical Efficacy Studies of N1 Norposiphen in Disease Models

Alzheimer's Disease (AD) Preclinical Models

The therapeutic potential of N1-Norposiphen for Alzheimer's disease has been explored using both cell-based and animal models that replicate key aspects of AD pathology, such as the overproduction of amyloid-beta (Aβ) from the amyloid precursor protein (APP).

In Vitro Neuronal Culture Models

In laboratory settings, neuronal cultures are utilized to directly assess the molecular effects of compounds on pathological proteins. Studies have shown that this compound, alongside its parent compound Posiphen and other metabolites, potently inhibits the production of APP in these cultures. benthamdirect.comnih.govnih.gov This action is significant as APP is the precursor to the Aβ peptide, which aggregates to form the characteristic amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govnih.govresearchgate.net

| Compound | Inhibition of APP Synthesis | Inhibition of α-Synuclein Synthesis | Acetylcholinesterase (AChE) Inhibition |

|---|---|---|---|

| Posiphen | Potent | Potent | No |

| This compound | Potent | Potent | Yes |

| N8-Norposiphen | Potent | Potent | No |

| N1, N8-bisnorPosiphen | Potent | Potent | Yes |

Transgenic Animal Models (e.g., APP/PS1 mice)

To investigate the effects in a more complex biological system, researchers use transgenic animal models that are genetically engineered to develop AD-like pathology. The APP/PS1 mouse model, which co-expresses a mutated human APP gene and a presenilin-1 (PS1) gene, is a widely used model that develops age-dependent amyloid plaques and cognitive deficits. nih.govresearchgate.netfrontiersin.org

In studies involving the administration of Posiphen to APP/PS1 mice, pharmacokinetic analyses confirmed the presence of its metabolites, including this compound, in the brain. nih.govnih.gov This indicates that the observed therapeutic effects are likely a composite action of the parent drug and its active metabolites. The concentration of this compound in the cerebellum of these mice was measured alongside Posiphen and the other major metabolite, N8-Norposiphen, confirming its bioavailability in the central nervous system. nih.gove-century.us

| Compound | Concentration (ng/g of tissue) |

|---|---|

| Posiphen | 155 |

| This compound | 138 |

| N8-Norposiphen | 684 |

Data adapted from studies on APP/PS1 transgenic mice treated for 2 weeks. nih.gove-century.us

Cognitive and Synaptic Function Assessment in Animal Models

A critical measure of a potential AD therapeutic is its ability to reverse or ameliorate the cognitive and synaptic deficits characteristic of the disease. In studies using APP/PS1 mice, treatment with Posiphen, which is metabolized to this compound in the brain, led to significant functional improvements. nih.govresearchgate.net

Treated APP/PS1 mice showed normalized performance in tests of spatial working memory and contextual fear learning, indicating a rescue of associative memory deficits. nih.govresearchgate.netresearchgate.net Furthermore, the treatment restored normal synaptic function, specifically long-term potentiation (LTP), a cellular mechanism underlying learning and memory that is typically impaired in this mouse model. nih.govresearchgate.net These results demonstrate that the therapeutic strategy of inhibiting APP translation, mediated by Posiphen and its metabolites like this compound, is effective in reversing behavioral and synaptic impairments in a preclinical AD model. nih.gov

Parkinson's Disease (PD) Preclinical Models

The pathology of Parkinson's disease is characterized by the aggregation of the protein α-synuclein into Lewy bodies. Given that the mRNA for α-synuclein contains a regulatory region similar to that of APP, this compound has also been evaluated for its efficacy in PD models. nih.gov

In Vitro Cellular Models

Similar to the studies in AD models, the effect of this compound on the primary pathological protein in Parkinson's disease was assessed using neuronal cultures. Research has confirmed that this compound, along with Posiphen and its other metabolites, potently inhibits the synthesis of α-synuclein in these cellular models. benthamdirect.comnih.govresearchgate.net This finding suggests a direct mechanism by which the compound could slow the progression of PD pathology by reducing the amount of α-synuclein available to aggregate. nih.gov The inhibitory action targets the translation of α-synuclein mRNA, providing a parallel therapeutic approach to its effects on APP in Alzheimer's disease. nih.gove-century.us

Transgenic Animal Models (e.g., hSNCA^A53T mice)

To evaluate efficacy in a living organism, transgenic mice expressing the mutant human α-synuclein gene (hSNCA^A53T) are used as a model for familial Parkinson's disease. e-century.usresearchgate.netalzforum.org These mice develop motor deficits and α-synuclein pathology. plos.org

When these mice were treated with Posiphen, pharmacokinetic studies revealed the distribution of the parent compound and its metabolites in the brain. nih.gove-century.us this compound was found at comparable levels to Posiphen in the cerebellum, while N8-Norposiphen was the most abundant metabolite. nih.gov The presence of these active compounds in the brain correlated with a reduction of α-synuclein levels. nih.gov Furthermore, treatment normalized colonic motility, a significant non-motor symptom that appears early in both human PD and this mouse model. e-century.usresearchgate.net These findings support the potential of this therapeutic approach for disease modification in Parkinson's disease. nih.gov

| Compound | Concentration (ng/g of tissue) |

|---|---|

| Posiphen | 155 |

| This compound | 155 |

| N8-Norposiphen | 374 |

Data adapted from studies on hSNCA^A53T transgenic mice treated for 3 weeks. nih.gove-century.us

Motor and Gastrointestinal Function Assessment in Animal Models

This compound is a primary metabolite of Posiphen, a compound investigated for its neuroprotective properties. annovisbio.comacs.org Preclinical studies, primarily using transgenic mouse models of Parkinson's disease (PD) that overexpress human α-synuclein (SNCA), have provided insights into the potential effects on motor and gastrointestinal (GI) function. nih.gove-century.us These models are known to replicate the early GI abnormalities and later motor impairments characteristic of human PD. nih.gov

While most studies have administered the parent compound, Posiphen, the resulting effects are considered a combination of the parent drug and its metabolites, including this compound. nih.govnih.gov Research in transgenic mouse models of PD demonstrated that Posiphen treatment could normalize distal colon motility, a significant finding given that GI dysfunction often precedes motor symptoms in PD. nih.gove-century.us However, the treatment did not appear to affect the Whole Gut Transit Time (WGTT). nih.gov

The efficacy of Posiphen and by extension its metabolites is linked to the reduction of α-synuclein levels. nih.gov In vitro studies using primary neuron cultures have shown that this compound, along with Posiphen and its other metabolite N8-Norposiphen, can reduce the levels of α-synuclein. nih.govresearchgate.net In fact, one study highlighted this compound as the most potent of the metabolites in limiting α-synuclein expression in primary cortical neurons from human SNCA PAC mice. nih.gov

| Animal Model | Compound Administered | Key Findings | Reference |

|---|---|---|---|

| Transgenic mice expressing human α-synuclein (A53T or A30P mutants) | Posiphen (metabolizes to this compound) | Normalized colonic motility. No significant effect on Whole Gut Transit Time (WGTT). Reduced α-synuclein levels in the gut and brain at varying doses. | nih.gov |

| Primary cortical neurons from human SNCA PAC mice | This compound | Proved to be the most potent metabolite in reducing α-synuclein expression. | nih.gov |

Other Neurodegenerative Conditions (e.g., Traumatic Brain Injury, Ischemic Stroke)

The therapeutic potential of this compound, primarily through the administration of its parent compound Posiphen, has been explored in other neurodegenerative conditions like ischemic stroke and traumatic brain injury (TBI). nih.govannovisbio.com The neuroprotective effects observed in these models are attributed to the combined actions of Posiphen and its metabolites. acs.org

Ischemic Stroke

In a rat model of ischemic stroke, early post-treatment with Posiphen demonstrated significant neuroprotective effects. nih.gov The treatment led to a reduction in brain infarction, neurological deficits, and markers of endoplasmic reticulum (ER) stress in the ischemic cortex. nih.govresearchgate.net The mechanism of action for Posiphen in this context appears to be non-cholinergic, as its protective effects were not blocked by a nicotinic α7 receptor antagonist. nih.gov Posiphen was found to be neuroprotective against stroke by regulating intracellular calcium (Ca++i) and ER stress. nih.govresearchgate.net

While these studies primarily administered Posiphen, the role of its metabolites is acknowledged as important. nih.gov The major metabolite (+)-N8-NorPosiphen was shown to antagonize glutamate-mediated neuronal loss in cell cultures. researchgate.net Future studies have been suggested to specifically determine the protective effects of metabolites like this compound and (+)-N8-NorPosiphen in stroke models. nih.gov

| Animal Model | Compound Administered | Key Findings | Reference |

|---|---|---|---|

| Rat model of stroke (ischemia) | Posiphen (metabolizes to this compound) | Reduced brain infarction, neurological deficits, and markers of ER stress (e.g., IBA1 immunoreactivity, TUNEL). Neuroprotection was mediated through regulation of Ca++ influx and ER stress, independent of cholinergic pathways. | nih.govresearchgate.net |

| Primary cortical cell co-cultures | Posiphen (metabolizes to this compound) | Reduced glutamate-mediated neuronal loss. Antagonized NMDA-mediated Ca++ influx and thapsigargin-mediated neuronal loss and ER stress. | nih.gov |

Traumatic Brain Injury (TBI)

Research has also pointed towards the potential benefits of Posiphen in models of TBI. annovisbio.com Preclinical studies have investigated its enantiomer, (-)-phenserine, for TBI, noting its ability to inhibit acetylcholinesterase and reduce neuroinflammation. nih.gov A 2016 study indicated that Posiphen reversed behavioral deficits and neuropathology in a rat model of mild traumatic brain injury. annovisbio.com Given that this compound is a primary metabolite of Posiphen, it is plausible that it contributes to the observed neuroprotective effects following TBI. annovisbio.comacs.org The cascades following a TBI are complex, involving neuroinflammation, oxidative stress, and cell death, which are targets that Posiphen and its metabolites are known to modulate. nih.govresearchgate.net

Analytical Methodologies for N1 Norposiphen Research

Quantitative Determination in Biological Matrices (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantitative analysis of N1-Norposiphen in various biological matrices. researchgate.netnih.gov This powerful technique combines the physical separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry, allowing for precise detection and quantification of the analyte even at low concentrations. nih.gov

Sample Preparation: The preparation of biological samples is a critical first step to ensure accurate quantification and minimize matrix effects, which are alterations in analyte ionization caused by co-eluting components from the sample matrix. nih.govresearchgate.net

Blood and Plasma: Samples are typically prepared via protein precipitation. Acetonitrile (B52724) is a common solvent used for this purpose. After adding the solvent and vortexing, the sample is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing this compound, is then dried, reconstituted in a mobile-phase-compatible solution, and analyzed. nih.gov

Brain Tissue: Brain samples are homogenized or sonicated in an appropriate solvent, such as acetonitrile, to extract the compound from the tissue. nih.gov The subsequent steps of centrifugation, drying, and reconstitution are similar to those for blood samples. nih.gov

Chromatography and Mass Spectrometry: The prepared extract is injected into an HPLC system, where this compound is separated from other components on a chromatographic column (e.g., a C18 column). lcms.czdshs-koeln.de A mobile phase gradient, often consisting of water and methanol (B129727) or acetonitrile with a modifier like formic acid, is used to elute the compound. lcms.czdshs-koeln.de

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. Quantification is achieved using Selected Reaction Monitoring (SRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce a characteristic product ion. The instrument monitors this specific mass transition, providing high selectivity. To correct for variations in sample processing and instrument response, a stable isotope-labeled internal standard, such as deuterated N8-Norposiphen-d5, is often used. nih.gov Calibration curves are generated using standards of known concentrations in the same biological matrix to ensure accurate quantification, with typical ranges spanning from 1 to 1000 ng/mL. nih.gov

Recent pharmacokinetic studies utilizing LC-MS/MS have provided detailed insights into the distribution of this compound in animal models. The table below summarizes key parameters measured in mice. mdpi.com

| Biological Matrix | Cmax (ng/mL) | Tmax (h) | CSF/Plasma Ratio |

| Plasma | 554 | 1.0 | 0.10 |

| Brain | 1854 | 1.0 | - |

| CSF | 54.4 | 0.5 | - |

This interactive table summarizes the peak concentration (Cmax) and time to reach peak concentration (Tmax) of this compound in different biological matrices in mice, as determined by LC-MS/MS analysis. mdpi.com

In Vitro Assay Techniques

In vitro assays are essential for elucidating the molecular mechanisms and cellular effects of this compound in a controlled laboratory setting.

Enzyme Activity Assays: this compound has been identified as having modest inhibitory activity against acetylcholinesterase (AChE). researchgate.netnih.gov Enzyme inhibition assays are used to quantify this effect. A common method is the Ellman method, a colorimetric assay where thiocholine, produced by AChE activity on a substrate like acetylthiocholine, reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. bioassaysys.com The rate of color formation, measured spectrophotometrically at around 412 nm, is proportional to enzyme activity. bioassaysys.comassaygenie.com By measuring the reduction in this rate in the presence of this compound, its inhibitory potency (e.g., IC50 value) can be determined. researchgate.netmdpi.com

Cell Proliferation Assays: To assess the impact of this compound on cell viability and growth, various cell proliferation assays can be employed, particularly in relevant cell lines like the human neuroblastoma SH-SY5Y line. researchgate.netbiorxiv.org

MTS/XTT Assays: These are metabolic assays where a tetrazolium salt (like MTS or XTT) is reduced by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan, quantifiable by absorbance, is directly proportional to the number of viable cells. researchgate.netgulhanemedj.org

BrdU Assay: This assay measures DNA synthesis directly. 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to cell cultures and is incorporated into the DNA of proliferating cells. The incorporated BrdU is then detected using a specific antibody, typically in an ELISA-like format. researchgate.net

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium. researchgate.net

Western Blot and ELISA: These immunoassays are used to quantify changes in the expression levels of specific proteins in response to this compound treatment. Research has shown that Posiphen and its metabolites can reduce the levels of amyloid precursor protein (APP) and α-synuclein in neuronal cultures. researchgate.netnih.gov

Western Blot: This technique separates proteins from cell lysates by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins like APP, α-synuclein, or loading controls like β-actin. nih.govnih.govmdpi.com

ELISA (Enzyme-Linked Immunosorbent Assay): Sandwich ELISAs are frequently used to precisely quantify the concentration of secreted proteins, such as Aβ peptides (derived from APP) or α-synuclein, in cell culture media. nih.gov

SILAC Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is an advanced mass spectrometry-based technique used for quantitative proteomics. cuni.cz In this method, two cell populations are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., arginine, lysine). One population is treated with this compound, while the other serves as a control. The cell populations are then combined, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS. dntb.gov.uaelifesciences.org The ratio of "heavy" to "light" peptide signals allows for the accurate quantification of changes in the abundance of thousands of proteins simultaneously, providing a global view of the cellular response to the compound. dntb.gov.uaelifesciences.org This technique has been applied to study the effects of the parent compound, Posiphen, in neuroblastoma SH-SY5Y cells. researchgate.netdntb.gov.ua

In Vivo Measurement Techniques in Animal Models

Analyzing this compound in animal models is crucial for understanding its pharmacokinetics and distribution within a living system. These studies rely on effective methods for sample collection and preparation prior to analysis, primarily by LC-MS/MS.

Future Directions in N1 Norposiphen Preclinical Research

Elucidation of Additional Molecular Targets and Pathways

Preclinical studies have shown that both Posiphen and its metabolites, including N1-Norposiphen, can reduce the levels of key proteins implicated in neurodegeneration, such as amyloid precursor protein (APP) and α-synuclein. researchgate.nete-century.usmdpi.com The parent compound, Posiphen, is understood to inhibit the translation of the messenger RNA (mRNA) for these proteins by targeting a conserved iron response element (IRE) in their 5'-untranslated region (5'-UTR). nih.govnih.gov It is speculated that this compound may share this mechanism. However, its unique AChE inhibitory action suggests it may engage with additional molecular targets.

Future preclinical research must focus on identifying these other potential targets and pathways. For instance, research into the parent compound has implicated the MAPK signaling pathway as being involved in its neuroprotective effects. researchgate.net Investigating whether this compound also modulates this pathway is a logical next step. Proteomic studies, such as stable isotope labeling with amino acids in cell culture (SILAC), could be employed to screen for other proteins whose expression is altered by this compound, as has been done for Posiphen to identify its effect on Huntingtin protein levels. mdpi.comnih.gov A comprehensive characterization of its binding profile across a wide range of neurotransmitter receptors and enzymes will be essential to fully understand its therapeutic potential and to distinguish its effects from those of the parent drug and other metabolites like N8-Norposiphen. researchgate.net

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds

| Compound | AChE IC50 (nM) | Notes |

|---|---|---|

| (+)-N1-Norposiphen | 63.4 | A primary metabolite of Posiphen with notable AChE inhibitory action. researchgate.net |

| (+)-Posiphen | - | Lacks significant AChE inhibitory action. researchgate.netresearchgate.net |

| (+)-N8-Norposiphen | - | A primary metabolite of Posiphen, devoid of anticholinesterase action. researchgate.netnih.gov |

| (+)-N1,N8-bisnorPosiphen | - | A minor metabolite with some AChE inhibitory activity. researchgate.netacs.org |

Investigation of Combination Therapies in Preclinical Models

The discovery of this compound's AChE inhibitory activity provides a strong rationale for exploring its use in combination with other therapeutic agents in preclinical models. nih.govresearchgate.net Given that cholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, a key area of future investigation will be the potential for synergistic or additive effects when this compound is combined with existing AChE inhibitors. nih.gov

However, this also raises important considerations. The potential for excessive cholinergic activity could arise if Posiphen is administered alongside another potent AChE inhibitor. nih.govresearchgate.net This necessitates careful preclinical studies to define a therapeutic window and to assess whether such combinations could impact tolerability. acs.orgnih.gov Future research should therefore involve administering this compound (or its parent compound, Posiphen) in combination with drugs like donepezil (B133215) or rivastigmine (B141) in animal models of neurodegeneration. The primary endpoints of these studies would be to evaluate both enhanced efficacy (e.g., greater improvements in cognitive or motor function) and the potential for an increased incidence of adverse cholinergic effects.

Beyond cholinergic agents, combination studies with drugs targeting other pathological mechanisms are also warranted. For example, combining this compound with therapies aimed at reducing tau pathology, mitigating neuroinflammation, or clearing amyloid-β aggregates could offer a multi-pronged approach to treatment. nih.govjpionline.org Preclinical models that effectively replicate these multiple facets of neurodegenerative disease will be crucial for evaluating the potential of such combination strategies.

Development of Advanced Animal Models for Disease Pathologies

The evaluation of this compound's therapeutic potential has relied on established animal models, such as transgenic mice overexpressing human APP and presenilin-1 (APP/PS1) for Alzheimer's disease research and mice overexpressing human α-synuclein (hSNCA-A53T) for Parkinson's disease research. researchgate.nete-century.usnih.gov These models have been instrumental in demonstrating that Posiphen treatment can normalize impairments in spatial working memory, fear learning, synaptic function, and colonic motility. e-century.usnih.gov

While valuable, future preclinical research will benefit from the development and use of more advanced animal models that more accurately recapitulate the complex and multifaceted nature of human neurodegenerative diseases. ukdri.ac.uk For Alzheimer's research, this could involve models that develop not only amyloid plaques but also neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, as both are key hallmarks of the disease. nih.govjpionline.org

For Parkinson's disease, models that exhibit a broader range of motor and non-motor symptoms, including the gastrointestinal dysfunction that has been shown to be ameliorated by Posiphen, will be important. e-century.us Furthermore, given the translational insights gained from cross-species pharmacokinetic studies, future animal models should be selected based on how closely their metabolic profile of Posiphen mimics that of humans. mychesco.comannovisbio.commdpi.com Developing models that allow for the longitudinal study of disease progression and therapeutic intervention over longer periods will also provide more robust data to support the transition to human clinical trials. ukdri.ac.uk The goal is to create and utilize models that are more predictive of the human response, not just for efficacy but for metabolism and distribution of the compound and its active metabolites like this compound. ukdri.ac.ukneuralink.com

Translational Research Perspectives from Preclinical Findings

Translational research aims to bridge the gap between laboratory discoveries and their application in human clinical practice. uh.edu For this compound, several preclinical findings offer strong translational perspectives. A critical aspect is its ability, along with its parent compound, to cross the blood-brain barrier and accumulate in brain tissue at concentrations higher than in plasma. nih.govmychesco.comannovisbio.com This is a fundamental requirement for any centrally acting therapeutic.

Pharmacokinetic studies across multiple species, including mice, rats, dogs, and humans, have shown that Posiphen is metabolized into this compound and N8-Norposiphen. mychesco.comannovisbio.commdpi.com The demonstration that the absorption and metabolism are broadly similar across species enhances the predictive value of these animal models for human responses. mychesco.comannovisbio.com The finding that Posiphen and its metabolites have a longer residence time in the cerebrospinal fluid (CSF) and brain compared to plasma is particularly significant, as it suggests a prolonged effect on central targets. mychesco.comannovisbio.com

The most compelling preclinical evidence for translation is the finding that Posiphen treatment normalized cognitive deficits and synaptic dysfunction in an Alzheimer's disease mouse model. nih.gov This demonstrates that target engagement—the inhibition of APP translation—leads to a meaningful functional outcome. Future preclinical research should focus on strengthening this link. This includes identifying translatable biomarkers that can be measured in both animal models and human subjects. For instance, the reduction of APP, α-synuclein, and inflammatory markers in the CSF of patients following Posiphen administration provides direct evidence of target engagement in humans, confirming preclinical observations. mdpi.combmj.com Further studies in animal models could help identify additional CSF or plasma biomarkers that correlate with cognitive or motor improvements, which could then be used to monitor treatment response in clinical trials.

Table 2: Comparative Pharmacokinetic Properties of this compound

| Species | Matrix | Key Finding |

|---|---|---|

| Mouse | Plasma, Brain | This compound is a primary metabolite of Posiphen. Concentrations are higher in the brain than in plasma, with a brain:plasma ratio of approximately 7 after oral administration. nih.gov |

| Rat | Plasma, Brain, CSF | Metabolite profiles are studied to extrapolate to human pharmacokinetics. This compound is a key metabolite. mychesco.combmj.com |

| Dog | Plasma | Included in cross-species analysis showing similar absorption and metabolism to other species. mychesco.commdpi.com |

| Human | Plasma, CSF | This compound is a primary metabolite, with plasma concentrations reaching ~25.6 ng/mL after a 40 mg Posiphen dose. It is detected in the CSF, confirming CNS penetration. acs.orgbmj.com |

常见问题

Basic: What are the pharmacokinetic differences between N1-Norposiphen and its parent compound, Posiphen, across species?

Answer:

this compound, a primary metabolite of Posiphen, exhibits distinct pharmacokinetic profiles in humans and rodents. In humans, plasma Cmax values for Posiphen and this compound are 118.5 ng/ml (±24.8 SD) and 25.6 ng/ml (±6.7 SD), respectively, while CSF concentrations are comparable (~1.6–1.7 ng/ml). In rats, this compound shows lower plasma exposure (56.3 ng/ml ±8.7 SD) compared to Posiphen (144 ng/ml ±69.5 SD) but significant brain penetration (213 ng/g ±27.9 SD vs. Posiphen’s 979 ng/g ±429 SD) . Methodologically, interspecies comparisons require validated LC-MS protocols to quantify metabolites and account for variability (e.g., high SD in rodent brain data).

Advanced: How do conflicting data on this compound’s brain bioavailability in preclinical models versus humans influence translational research design?

Answer:

this compound achieves 213 ng/g (±27.9 SD) in rat brains but only 1.7 ng/ml (±0.7 SD) in human CSF, suggesting species-specific blood-brain barrier dynamics. To address this contradiction, researchers should:

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent data to humans.

- Incorporate humanized animal models or microdialysis to refine CNS exposure predictions.

- Validate analytical sensitivity (e.g., limits of detection for bisnorposiphen in CSF) .

Basic: What experimental methodologies are critical for synthesizing and characterizing this compound?

Answer:

Synthesis involves stereoselective routes to preserve enantiomeric purity, as described for Posiphen metabolites. Characterization requires:

- Chromatographic separation (HPLC/LC-MS) to resolve enantiomers.

- Nuclear magnetic resonance (NMR) for structural confirmation.

- In vitro assays (e.g., APP inhibition) to validate bioactivity .

Advanced: How can researchers reconcile this compound’s in vitro potency with its low CSF concentrations in clinical studies?

Answer:

Despite low CSF levels, this compound may act via peripheral mechanisms (e.g., modulating systemic inflammation) or synergize with other metabolites. Methodological strategies include:

- Cohort stratification by baseline inflammatory markers.

- Multi-omics integration (transcriptomics/proteomics) to identify off-target pathways.

- Dose-ranging studies to establish exposure-response relationships .

Basic: What evidence supports this compound’s role in modulating amyloid precursor protein (APP) metabolism?

Answer:

In vitro, this compound inhibits APP synthesis at IC50 values comparable to Posiphen. In vivo, rodent studies show dose-dependent reductions in brain APP levels, corroborated by CSF biomarker analyses in early-phase trials. Key methods include:

- ELISA/Western blot for APP quantification.

- Transgenic mouse models (e.g., APP/PS1) to assess amyloid burden .

Advanced: How should researchers design studies to isolate this compound’s effects from co-occurring metabolites like N8-Norposiphen?

Answer:

- Isotope labeling : Administer deuterated Posiphen to track metabolite-specific contributions.

- Selective enzyme inhibition : Use CYP450 inhibitors to block specific metabolic pathways.

- Computational modeling : Predict metabolite-receptor interactions via molecular docking .

Basic: What are the ethical and methodological considerations for clinical trials involving this compound in neurodegenerative diseases?

Answer:

- Informed consent : Disclose metabolite-specific risks (e.g., prolonged half-life).

- CSF sampling : Justify invasive procedures through risk-benefit analysis.

- Pharmacovigilance : Monitor for off-target effects (e.g., cholinergic modulation) .

Advanced: How can contradictory findings on this compound’s anti-inflammatory effects be resolved?

Answer:

Discrepancies in IL-1β suppression may stem from cell-type-specific responses (e.g., microglia vs. peripheral monocytes). Solutions include:

- Single-cell RNA sequencing to map metabolite targets in heterogeneous populations.

- Ex vivo assays using patient-derived cells to capture interindividual variability .

Basic: What statistical approaches are recommended for analyzing high-variability pharmacokinetic data (e.g., SD >50%) in this compound studies?

Answer:

- Mixed-effects models : Account for intersubject variability and repeated measures.

- Non-compartmental analysis (NCA) : Report geometric means with 90% CIs for skewed data.

- Bootstrap resampling : Validate parameter estimates in small cohorts .

Advanced: What mechanistic studies are needed to clarify this compound’s dual role in APP and α-synuclein regulation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。